2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C14H13NO5S It is known for its unique structural features, which include a hydroxyl group, a sulfonyl group, and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and salicylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target proteins, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid: Similar structure but with the sulfonyl group at a different position.
4-[(p-Tolyl)sulfonylamino]salicylic acid: Another compound with a similar sulfonyl and amino group arrangement.
Uniqueness
2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-4-[(4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-9-2-5-11(6-3-9)21(19,20)15-10-4-7-12(14(17)18)13(16)8-10/h2-8,15-16H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGCGJXMTHGWJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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